molecular formula C4H8N2O3 B14316102 N-Acetyl-N-methylcarbamoylhydroxylamine CAS No. 106807-80-1

N-Acetyl-N-methylcarbamoylhydroxylamine

Cat. No.: B14316102
CAS No.: 106807-80-1
M. Wt: 132.12 g/mol
InChI Key: JRXWFZKATVMRAN-UHFFFAOYSA-N
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Description

N-Acetyl-N-methylcarbamoylhydroxylamine: is a chemical compound known for its unique structure and properties It is a derivative of hydroxylamine, featuring both acetyl and methylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methylcarbamoylhydroxylamine typically involves the reaction of hydroxylamine with acetic anhydride and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

  • Reacting hydroxylamine with acetic anhydride to form N-acetylhydroxylamine.
  • Introducing methyl isocyanate to the reaction mixture to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-methylcarbamoylhydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may involve catalysts and specific solvents.

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-Acetyl-N-methylcarbamoylhydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds:

    N-Acetyl-N,O-dimethylcarbamoylhydroxylamine: Shares structural similarities but differs in the presence of an additional methyl group.

    N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.

    N-Acetylneuraminate: Involved in the synthesis of sialic acids, important in cellular recognition processes.

Uniqueness: N-Acetyl-N-methylcarbamoylhydroxylamine is unique due to its specific combination of acetyl and methylcarbamoyl groups, which confer distinct chemical and biological properties

Properties

106807-80-1

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

N-hydroxy-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C4H8N2O3/c1-3(7)6(9)4(8)5-2/h9H,1-2H3,(H,5,8)

InChI Key

JRXWFZKATVMRAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)NC)O

Origin of Product

United States

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